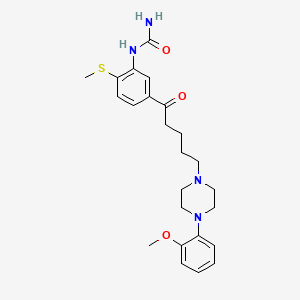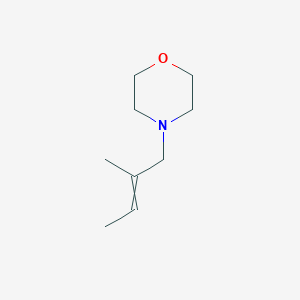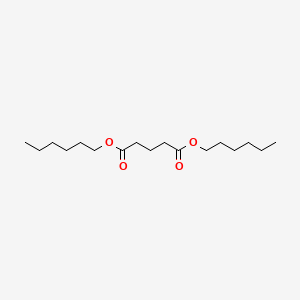
Dihexyl glutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl glutarate, also known as glutaric acid dihexyl ester, is an organic compound with the molecular formula C₁₇H₃₂O₄. It is a diester derived from glutaric acid and hexanol. This compound is used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihexyl glutarate can be synthesized through the esterification of glutaric acid with hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of glutaric acid to this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of glutaric acid and hexanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting this compound is purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
Dihexyl glutarate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaric acid and hexanol.
Oxidation: this compound can be oxidized to produce glutaric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glutaric acid and hexanol.
Oxidation: Glutaric acid and other oxidation products.
Reduction: Hexanol and other reduced products.
Aplicaciones Científicas De Investigación
Dihexyl glutarate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a solvent and plasticizer in various industrial processes
Mecanismo De Acción
Dihexyl glutarate exerts its effects through various molecular mechanisms. It can interact with cellular enzymes and proteins, altering their activity and function. For example, it has been shown to inhibit α-ketoglutarate-dependent dioxygenases, leading to changes in cellular metabolism and gene expression . Additionally, this compound can undergo glutarylation, a post-translational modification that affects protein function and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl glutarate
- Diethyl glutarate
- Dibutyl glutarate
Comparison
Dihexyl glutarate is unique among its analogs due to its longer alkyl chain, which imparts different physical and chemical properties. For example, this compound has a higher boiling point and lower solubility in water compared to dimethyl and diethyl glutarate. These differences make this compound more suitable for certain industrial applications, such as use as a plasticizer in polymers .
Propiedades
Número CAS |
3634-95-5 |
|---|---|
Fórmula molecular |
C17H32O4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
dihexyl pentanedioate |
InChI |
InChI=1S/C17H32O4/c1-3-5-7-9-14-20-16(18)12-11-13-17(19)21-15-10-8-6-4-2/h3-15H2,1-2H3 |
Clave InChI |
GXFXLHQQYQDXKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)CCCC(=O)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


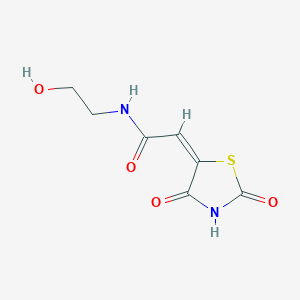
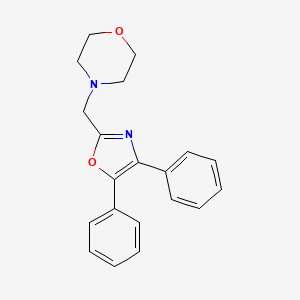
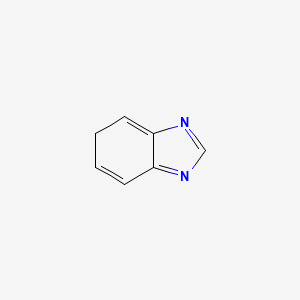
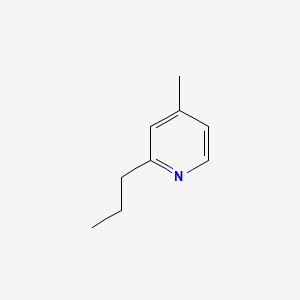
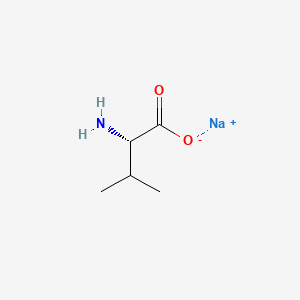
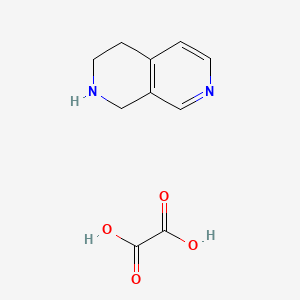
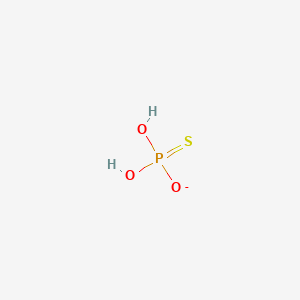
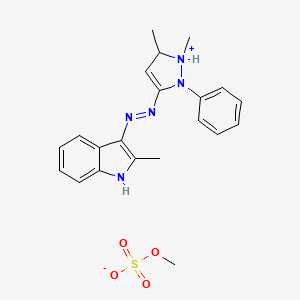
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
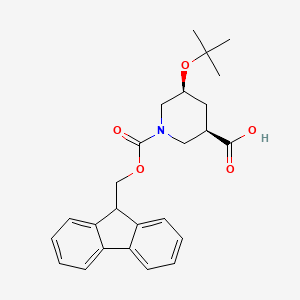
![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
